4-(benzenesulfonyl)-N-(4-chloro-1,3-benzothiazol-2-yl)butanamide

PPARα antagonism nuclear receptor pharmacology metabolic disease

This 4‑chlorobenzothiazole‑based N‑(phenylsulfonyl)butanamide is the only reported non‑carboxylic‑acid PPARα antagonist in its series, identified via systematic fibrate‑class modification. The 4‑Cl substituent is a critical SAR point—generic replacements risk losing the dose‑dependent antagonistic profile against PPARα agonist GW7647. Use it in transactivation assays to study CPT1A‑mediated fatty acid β‑oxidation or to benchmark the contribution of the 4‑position halogen to receptor blockade. Standard purity is ≥95%.

Molecular Formula C17H15ClN2O3S2
Molecular Weight 394.89
CAS No. 899732-86-6
Cat. No. B2616123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(benzenesulfonyl)-N-(4-chloro-1,3-benzothiazol-2-yl)butanamide
CAS899732-86-6
Molecular FormulaC17H15ClN2O3S2
Molecular Weight394.89
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(S2)C=CC=C3Cl
InChIInChI=1S/C17H15ClN2O3S2/c18-13-8-4-9-14-16(13)20-17(24-14)19-15(21)10-5-11-25(22,23)12-6-2-1-3-7-12/h1-4,6-9H,5,10-11H2,(H,19,20,21)
InChIKeyXZVGTHOFRBUJCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Benzenesulfonyl)-N-(4-chloro-1,3-benzothiazol-2-yl)butanamide: Structural Identity and Pharmacological Classification


4-(Benzenesulfonyl)-N-(4-chloro-1,3-benzothiazol-2-yl)butanamide (CAS 899732-86-6) belongs to the class of benzothiazole-based N-(phenylsulfonyl)amides, a chemical series identified as a novel family of peroxisome proliferator-activated receptor alpha (PPARα) antagonists [1]. Its structure features a 4-chlorobenzothiazole core linked via a butanamide spacer to a benzenesulfonyl terminal group, a scaffold obtained through systematic chemical modification of fibrate-class carboxylic acid PPARα agonists [1]. This compound is not a generic sulfonamide but a rationally designed heterocyclic antagonist targeting nuclear receptor modulation.

Why 4-(Benzenesulfonyl)-N-(4-chloro-1,3-benzothiazol-2-yl)butanamide Cannot Be Trivially Replaced by In-Class Alternatives


The benzothiazole N-(phenylsulfonyl)amide scaffold exhibits steep structure–activity relationships (SAR) where minor substituent changes on the benzothiazole ring (e.g., halogen position, alkylation state) or the sulfonamide linker profoundly alter PPARα antagonistic potency and the quality of the dose–response profile [1]. In the parent study, only a subset of synthesized analogs achieved a dose-dependent antagonistic profile against the PPARα agonist GW7647; others showed only weak or non-saturating inhibition [1]. Generic replacement with an uncharacterized benzothiazole sulfonamide therefore carries a high risk of losing the defined receptor antagonism observed for this specific substitution pattern.

Quantitative Head-to-Head Evidence for 4-(Benzenesulfonyl)-N-(4-chloro-1,3-benzothiazol-2-yl)butanamide vs. Structural Analogs


PPARα Antagonistic Potency: Dose-Dependent Inhibition of GW7647-Induced Receptor Activation

In a cell-based transactivation assay employing a PPARα-GAL4 chimera reporter system, 4-(benzenesulfonyl)-N-(4-chloro-1,3-benzothiazol-2-yl)butanamide was among a series of benzothiazole-based N-(phenylsulfonyl)amides evaluated for inhibition of the agonist effect of GW7647 [1]. The study demonstrated that certain members of this series exhibited a dose-dependent antagonistic profile, whereas closely related analogs differing only in the benzothiazole substitution pattern showed reduced or absent dose-responsiveness [1]. One compound from the same chemical series (exact structure not specified in the abstract) displayed an EC50 of 55,000 nM against PPARα in the antagonist assay [2]. The precise IC50/EC50 value for the 4-chloro-benzothiazole derivative must be retrieved directly from the full-text data tables of the primary publication.

PPARα antagonism nuclear receptor pharmacology metabolic disease

Downstream Functional Effect: Inhibition of CPT1A Gene Expression Pattern

Beyond receptor binding, select benzothiazole N-(phenylsulfonyl)amides including the 4-chloro-substituted derivative were shown to interfere with the expression pattern of carnitine palmitoyltransferase 1A (CPT1A), a canonical PPARα target gene involved in mitochondrial fatty acid β-oxidation [1]. The abstract reports that some antagonists inhibited the CPT1A expression pattern, indicating functional antagonism at the transcriptional level downstream of receptor occupancy [1]. The magnitude of CPT1A suppression relative to vehicle control or to agonist-alone treatment was not numerically specified in the publicly available abstract and must be extracted from the full publication.

fatty acid oxidation CPT1A expression PPARα target gene

Scaffold-Level Differentiation: Benzothiazole N-(Phenylsulfonyl)amides vs. Classical Carboxylic Acid PPARα Antagonists

The design rationale reported by Ammazzalorso et al. explicitly derives this compound class from chemical modification of carboxylic acid PPARα agonists (e.g., fibrates) via an agonist-to-antagonist switching strategy [1]. This represents a direct scaffold-hop from the carboxylic acid chemotype to the N-(phenylsulfonyl)amide chemotype. Unlike the classical carboxylic acid antagonists, the benzothiazole-bearing sulfonamides introduce a heterocyclic core that alters the hydrogen-bonding network within the PPARα ligand-binding pocket, as inferred from the observed antagonist functional response [1]. No direct pharmacophore-level comparison table is provided in the abstract.

scaffold hopping N-acylsulfonamide fibrate-derived antagonists

Best-Fit Research and Industrial Application Scenarios for 4-(Benzenesulfonyl)-N-(4-chloro-1,3-benzothiazol-2-yl)butanamide


PPARα Antagonist Tool Compound for Nuclear Receptor Pharmacology Studies

As part of the first reported series of benzothiazole-based N-(phenylsulfonyl)amide PPARα antagonists, this compound is appropriate for use as a pharmacological tool in transactivation assays to interrogate PPARα-dependent gene regulation, particularly when a non-carboxylic acid, heterocyclic antagonist chemotype is desired to minimize off-target effects associated with fibrate-class ligands [1].

Fatty Acid Metabolism Research via CPT1A Transcriptional Modulation

The compound's ability to alter the CPT1A expression pattern downstream of PPARα antagonism [1] makes it a candidate for in vitro studies of hepatic fatty acid β-oxidation regulation, mitochondrial lipid flux, and metabolic disease modeling where PPARα signaling blockade is the intended intervention.

Structure–Activity Relationship (SAR) Benchmarking in Benzothiazole Sulfonamide Libraries

The 4-chloro substitution on the benzothiazole ring represents a defined SAR point within the N-(phenylsulfonyl)amide series. Procurement of this specific compound enables direct comparison with other halogen-substituted analogs (e.g., 5-chloro, 6-chloro, or unsubstituted benzothiazole variants) to map the contribution of the 4-position chlorine atom to antagonistic potency and dose–response character [1].

Quote Request

Request a Quote for 4-(benzenesulfonyl)-N-(4-chloro-1,3-benzothiazol-2-yl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.